![molecular formula C18H16N4O2 B026070 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one CAS No. 108381-22-2](/img/structure/B26070.png)
6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
Vue d'ensemble
Description
UD-CG-212 est un médicament à petite molécule qui agit comme un inhibiteur de la phosphodiestérase du monophosphate de guanosine cyclique. Il est un métabolite du pimobendan, un médicament utilisé pour le traitement de l’insuffisance cardiaque. UD-CG-212 a été étudié pour ses effets cardiovasculaires, en particulier sa capacité à améliorer la contractilité myocardique et la vasodilatation .
Méthodes De Préparation
La préparation d’UD-CG-212 implique la synthèse du pimobendan, suivie de sa conversion métabolique. Le pimobendan est synthétisé par une série de réactions chimiques, y compris le couplage d’un dérivé de benzimidazole avec une fraction de pyridazinone. Le principal métabolite actif, UD-CG-212, est ensuite séparé et purifié par chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
UD-CG-212 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
UD-CG-212 a été largement étudié pour ses applications de recherche scientifique, notamment :
Recherche cardiovasculaire : Il est utilisé pour étudier les effets de l’inhibition de la phosphodiestérase du monophosphate de guanosine cyclique sur la fonction cardiaque.
Pharmacologie : Il contribue à comprendre la pharmacocinétique et la pharmacodynamie du pimobendan et de ses métabolites.
Biologie cellulaire : Il est utilisé pour étudier les effets de l’inhibition de la phosphodiestérase du monophosphate de guanosine cyclique sur les voies de signalisation cellulaire.
Développement de médicaments : Il sert de composé modèle pour développer de nouveaux inhibiteurs de la phosphodiestérase du monophosphate de guanosine cyclique
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The benzodiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of benzodiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. This compound's structure suggests potential activity against various cancer types due to its ability to modulate signaling pathways involved in cell proliferation and survival.
Antioxidant Properties
The presence of the hydroxyphenyl group enhances the antioxidant capacity of the compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals and reduce oxidative damage has been documented in several studies.
Pharmacological Applications
Cardiovascular Effects
Similar compounds have been studied for their cardiovascular effects, particularly their ability to modulate cardiac function. The compound may influence calcium signaling pathways, enhancing myocardial contractility without increasing oxygen demand, making it a candidate for treating heart failure or other cardiovascular diseases.
Neuroprotective Effects
Research indicates that benzodiazole derivatives can exhibit neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival. This compound may hold potential for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to its structural characteristics that facilitate interaction with neuroprotective pathways.
Biochemical Research
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been explored in various contexts. For example, it may inhibit specific kinases involved in cancer signaling pathways or metabolic processes. Understanding its mechanism of action could lead to the development of targeted therapies.
Metabolite Studies
As a known metabolite of pimobendan, this compound has been studied for its metabolic pathways and pharmacokinetics. Understanding how this compound is processed in the body can provide insights into its efficacy and safety as a therapeutic agent.
Case Study 1: Anticancer Activity
A study conducted on a series of benzodiazole derivatives demonstrated that modifications similar to those found in this compound resulted in significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
Case Study 2: Cardiovascular Research
In a preclinical trial assessing the effects of related compounds on heart function, it was found that these compounds improved cardiac output and reduced heart rate under stress conditions. This suggests potential therapeutic applications for managing heart failure.
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of benzodiazole derivatives showed that they could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This supports further exploration of this compound's role in neurodegenerative disease models.
Mécanisme D'action
UD-CG-212 exerce ses effets en inhibant la phosphodiestérase du monophosphate de guanosine cyclique, ce qui entraîne une augmentation des niveaux de monophosphate de guanosine cyclique. Cela se traduit par une amélioration de la contractilité myocardique et de la vasodilatation. Les cibles moléculaires comprennent les enzymes phosphodiestérase du monophosphate de guanosine cyclique, et les voies impliquées sont liées à la signalisation du monophosphate de guanosine cyclique .
Comparaison Avec Des Composés Similaires
UD-CG-212 est similaire à d’autres inhibiteurs de la phosphodiestérase du monophosphate de guanosine cyclique, comme la milrinone et l’énoximone. Il est unique par son origine métabolique spécifique du pimobendan et son profil pharmacologique distinct. Parmi les composés similaires, on peut citer :
Milrinone : Un autre inhibiteur de la phosphodiestérase du monophosphate de guanosine cyclique utilisé pour le traitement de l’insuffisance cardiaque.
Enoximone : Un inhibiteur de la phosphodiestérase du monophosphate de guanosine cyclique ayant des effets cardiovasculaires similaires .
UD-CG-212 se distingue par sa voie métabolique spécifique et sa combinaison unique d’effets inotropes et vasodilatateurs.
Activité Biologique
The compound 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 306.37 g/mol. Its structure features a pyridazine ring fused with a benzodiazole moiety and a hydroxyphenyl substituent, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the 4-hydroxyphenyl group is particularly noteworthy as it is known to enhance radical scavenging activity. Studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. For instance, derivatives of benzodiazole have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA and inhibit topoisomerase enzymes could be pivotal in its anticancer activity.
Antibacterial and Antifungal Activity
Preliminary investigations into the antibacterial and antifungal properties of this compound indicate potential effectiveness against several pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activities of This compound can be attributed to:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- DNA Binding : Its structural similarity to known intercalators suggests that it may bind to DNA, disrupting replication and transcription processes.
- Radical Scavenging : The hydroxyl group on the phenyl ring likely contributes to its ability to neutralize free radicals.
Case Studies
Propriétés
IUPAC Name |
3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXSEARPHDXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108381-22-2 | |
Record name | O-Demethyl pimobendan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHYL PIMOBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of UD-CG 212 Cl?
A1: UD-CG 212 Cl is a potent inhibitor of phosphodiesterase type III (PDE III), an enzyme that breaks down cyclic AMP (cAMP). [, , , , , , ] By inhibiting PDE III, UD-CG 212 Cl increases intracellular cAMP levels. [, , , , ]
Q2: What are the downstream effects of increased cAMP levels mediated by UD-CG 212 Cl?
A2: Increased cAMP levels lead to several downstream effects, including:
- Increased Ca2+ transients: This contributes to the positive inotropic effect of UD-CG 212 Cl, enhancing the force of cardiac muscle contraction. [, ]
- Activation of Ca2+-activated K+ channels: This contributes to the vasodilatory effects of UD-CG 212 Cl in vascular smooth muscle cells. []
- Potentiation of the inotropic effects of β-adrenoceptor agonists: UD-CG 212 Cl enhances the effects of drugs like isoproterenol. [, ]
Q3: How does acidosis affect the inotropic effects of UD-CG 212 Cl?
A4: Acidosis significantly reduces the positive inotropic effect of UD-CG 212 Cl primarily by diminishing its Ca2+-sensitizing effect. []
Q4: Does UD-CG 212 Cl affect cardiac rhythm?
A5: While UD-CG 212 Cl itself hasn't been definitively linked to proarrhythmic effects, research suggests its parent compound, pimobendan, might increase the risk of sudden death in patients with chronic congestive heart failure. Therefore, arrhythmia suppression with amiodarone is suggested as a precaution in such cases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.